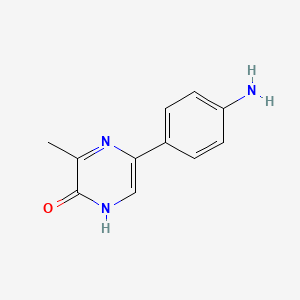
5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core with an aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one typically involves the condensation of 4-aminobenzaldehyde with 3-methylpyrazin-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride are common.
Substitution: Halogenating agents or nitrating mixtures can be employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with cellular pathways to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: Known for their antimicrobial activities.
2-(4-Aminophenyl)benzothiazole derivatives: Evaluated for their antimicrobial activity and possible mode of action.
Uniqueness
5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one is unique due to its specific pyrazinone core structure, which imparts distinct chemical and biological properties
Biological Activity
5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound has a molecular formula of C10H10N4O and features a pyrazinone core substituted with an amino group and a methyl group. This unique structure is believed to contribute to its diverse biological effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazinones, including this compound, exhibit significant antimicrobial properties. A study evaluated several analogs for their efficacy against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded, demonstrating that certain derivatives possess potent antibacterial activity.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 0.21 | Pseudomonas aeruginosa |
| Other Derivative | 0.50 | Escherichia coli |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound exhibits significant scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 45.6 |
| ABTS | 38.2 |
These results position the compound as a promising candidate for further exploration in the field of antioxidants.
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines using MTT assays. The compound demonstrated cytotoxic effects with varying degrees of potency depending on the type of cancer cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 12.5 |
| MCF-7 (breast) | 15.0 |
| A549 (lung) | 18.7 |
These findings indicate that the compound may interfere with cancer cell proliferation and warrants further investigation into its mechanisms of action.
Case Studies
Several case studies have highlighted the biological activity of pyrazinones:
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that modifications to the pyrazinone scaffold can enhance antibacterial activity against resistant strains.
- Oxidative Stress Reduction : In vitro studies showed that treatment with this compound significantly reduced oxidative stress markers in human fibroblast cells.
- Cancer Cell Line Studies : Clinical trials are ongoing to evaluate the safety and efficacy of this compound in combination therapies for various cancers, showing promising preliminary results.
Properties
CAS No. |
89541-81-1 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(4-aminophenyl)-3-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-7-11(15)13-6-10(14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,15) |
InChI Key |
KDQZZTBOALBRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CNC1=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















